N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a heterocyclic compound featuring a thieno-pyrazole core substituted with a 3-chlorophenyl group and an ethanediamide linker to a benzodioxole moiety. However, direct biological data for this compound are scarce in the literature, necessitating comparisons with structurally analogous compounds to infer its properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c22-13-2-1-3-14(7-13)26-19(15-9-31-10-16(15)25-26)24-21(28)20(27)23-8-12-4-5-17-18(6-12)30-11-29-17/h1-7H,8-11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUSZEZPIVDYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on synthesis, structural features, and inferred pharmacological relevance:
Pharmacological Relevance (Inferred)
- Antimicrobial Activity: Pyrazole-thiophene hybrids (e.g., 7a) exhibit moderate antimicrobial activity, suggesting the target compound’s thieno-pyrazole core could confer similar properties .
- Kinase Inhibition: Benzodioxole derivatives are prevalent in kinase inhibitors (e.g., PARP inhibitors). The ethanediamide linker may facilitate hydrogen bonding with ATP-binding pockets, analogous to pyrazole-carboxamide inhibitors .
Physicochemical Properties
- Solubility: The ethanediamide linker may improve aqueous solubility relative to ester-containing analogues (e.g., 7b ), though chlorophenyl substitution could offset this .
Research Findings and Gaps
- Crystallographic Data: No single-crystal data for the target compound are reported. SHELX-based refinement (e.g., SHELXL) could resolve its conformation, as applied to analogous heterocycles .
- Biological Screening: Unlike 6d and 7a , the target compound lacks published IC₅₀ values or enzyme inhibition profiles. Priority should be given to assays targeting kinases or microbial enzymes.
- Computational Modeling: Molecular docking studies (using WinGX/ORTEP for visualization) could predict binding modes relative to chlorophenyl-pyrazole derivatives .
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound notable for its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in anticancer , anti-inflammatory , and antimicrobial applications.
Anticancer Activity
- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways:
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it promotes apoptotic pathways in tumor cells, leading to reduced viability.
- Case Study : In a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound demonstrated significant growth inhibition with IC50 values around 0.3 µM and 1.2 µM respectively, indicating its potency in targeting specific leukemia cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- A study showed that it effectively decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Antimicrobial Activity
Preliminary tests have indicated that the compound exhibits antimicrobial properties against several bacterial strains:
- The minimum inhibitory concentration (MIC) values were determined to be within the low micromolar range for common pathogens.
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The compound may interact with specific biomolecules such as enzymes or receptors, altering their function.
- Gene Expression Modulation : It has been shown to influence gene expression profiles related to cell cycle regulation and apoptosis.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
